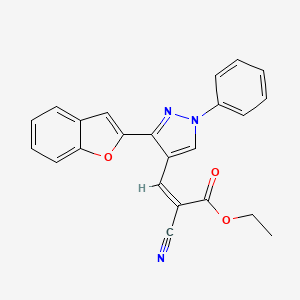
(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate: is a complex organic compound that features a benzofuran moiety, a phenyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One common method involves the condensation of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate is investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets . It also shows promise in the development of new antibiotics and antiviral drugs.
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity. It is also explored for use in organic electronics and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The cyanoacrylate group can form covalent bonds with nucleophilic sites in proteins, further enhancing its biological activity.
Comparación Con Compuestos Similares
Benzofuran derivatives: Compounds like amiodarone and angelicin share the benzofuran moiety and have similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness: What sets (Z)-ethyl 3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate apart is its combination of the benzofuran, phenyl, and pyrazole moieties, along with the cyanoacrylate group
Propiedades
IUPAC Name |
ethyl (Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-2-28-23(27)17(14-24)12-18-15-26(19-9-4-3-5-10-19)25-22(18)21-13-16-8-6-7-11-20(16)29-21/h3-13,15H,2H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCRGXPAUJDBNS-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)




![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)


![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)
![4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyridine](/img/structure/B3018331.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)


